3-[6-[2-[2-[2-[4-[4-amino-3-(4-phenoxyphenyl)pyrazolo[3,4-d]pyrimidin-1-yl]piperidin-1-yl]ethoxy]ethoxy]ethoxy]-3-oxo-1H-isoindol-2-yl]piperidine-2,6-dione; hydrochloride is a complex chemical compound primarily recognized for its role as a proteolysis-targeting chimera (PROTAC). This compound is designed to induce the degradation of Bruton’s tyrosine kinase (BTK), a critical target in various hematological malignancies, particularly in the treatment of B-cell malignancies. The compound exhibits a degradation concentration 50 (DC50) of 7.9 nM in the NAMALWA Burkitt lymphoma cell line, demonstrating its potency in cellular assays .
The compound is classified under the category of small-molecule inhibitors and is associated with therapeutic applications in oncology. It is synthesized through advanced organic chemistry techniques, often involving multiple steps to ensure the correct structural configuration. Its chemical structure can be dissected into various functional groups that contribute to its biological activity.
The synthesis of 3-[6-[2-[2-[2-[4-[4-amino-3-(4-phenoxyphenyl)pyrazolo[3,4-d]pyrimidin-1-yl]piperidin-1-yl]ethoxy]ethoxy]ethoxy]-3-oxo-1H-isoindol-2-yl]piperidine-2,6-dione; hydrochloride involves several key steps:
The synthesis typically utilizes reagents like lenalidomide analogs to recruit cereblon, which plays a crucial role in the degradation of BTK. The process is conducted under controlled laboratory conditions to maintain high purity levels and ensure reproducibility .
The molecular formula for this compound is C41H41N9O8, with a molecular weight of 787.83 g/mol. Its structure features multiple rings and functional groups that are essential for its biological activity:
The detailed structural data can be derived from computational chemistry databases such as PubChem, which provides insights into the compound's three-dimensional conformation and electronic properties .
3-[6-[2-[2-[2-[4-[4-amino-3-(4-phenoxyphenyl)pyrazolo[3,4-d]pyrimidin-1-yl]piperidin-1-yl]ethoxy]ethoxy]ethoxy]-3-oxo-1H-isoindol-2-yl]piperidine-2,6-dione; hydrochloride primarily engages in proteolysis-targeting reactions:
Common reagents used in these reactions include lenalidomide analogs and specific ligands that facilitate the targeting process. The major product formed from these reactions is the degraded BTK protein, which is crucial for therapeutic efficacy against B-cell malignancies .
The mechanism by which this compound exerts its effects involves several key processes:
This mechanism highlights the innovative approach of using PROTAC technology to selectively degrade target proteins rather than merely inhibiting their activity .
The physical properties include:
Key chemical properties include:
Relevant data on stability and reactivity can be found in specialized chemical databases or safety data sheets associated with the compound .
This compound has significant scientific uses, particularly in:
CAS No.: 37913-77-2
CAS No.: 122547-72-2
CAS No.:
CAS No.: 26639-00-9
CAS No.: 4377-76-8
CAS No.: 1364933-82-3